molecular formula C19H20N2O2 B3087987 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one CAS No. 1179337-02-0

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one

Cat. No. B3087987
Key on ui cas rn: 1179337-02-0
M. Wt: 308.4
InChI Key: LRHIIOKCMVKWJB-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

N-((1-Benzhydryl-3-hydroxyazetidine-3-yl)methyl)-2-chloroacetamide (example 33, step d) (2.6 g) in THF (50 mL) was added dropwise over 90 minutes to a vigorously stirred solution at 75° C. of potassium tert-butoxide (1M in tert-butanol, 15.08 mL) and THF (150 mL) under nitrogen. After the addition was complete the mixture was stirred at 75° C. for 10 minutes and then cooled to room temperature. The solvents were removed under reduced pressure and the residue was partitioned between ethyl acetate and brine. The organic layer was dried over sodium sulphate, filtered and the solvent removed under reduced pressure to afford the subtitled compound. Yield 2.05 g.
Name
N-((1-Benzhydryl-3-hydroxyazetidine-3-yl)methyl)-2-chloroacetamide
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
15.08 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:17][C:16]([CH2:19][NH:20][C:21](=[O:24])[CH2:22]Cl)([OH:18])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C)([O-])C.[K+]>C1COCC1>[CH:1]([N:14]1[CH2:17][C:16]2([CH2:19][NH:20][C:21](=[O:24])[CH2:22][O:18]2)[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
N-((1-Benzhydryl-3-hydroxyazetidine-3-yl)methyl)-2-chloroacetamide
Quantity
2.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(O)CNC(CCl)=O
Name
Quantity
15.08 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred at 75° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC2(C1)OCC(NC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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